molecular formula C10H12N2O4 B13478934 2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid

2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid

Cat. No.: B13478934
M. Wt: 224.21 g/mol
InChI Key: ULHHDTOFIUPFIL-UHFFFAOYSA-N
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Description

2’,5’-Dioxospiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-1-carboxylic acid is a complex organic compound characterized by its unique spiro structure. This compound is notable for its bicyclic framework, which includes a heptane ring fused with an imidazolidine ring. The presence of two oxo groups and a carboxylic acid functional group further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dioxospiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as bicyclo[2.2.1]heptane derivatives can be reacted with imidazolidine derivatives in the presence of oxidizing agents to form the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dioxospiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Scientific Research Applications

2’,5’-Dioxospiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,5’-Dioxospiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, influencing biological pathways. The presence of oxo and carboxylic acid groups can facilitate hydrogen bonding and electrostatic interactions, contributing to its activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,7,7-trimethyl-2’,5’-dioxo-4H-spiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-4-carboxylic acid
  • rac-(1R,2R,4S,6S)-2’,5’-dioxospiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-6-carboxylic acid

Uniqueness

2’,5’-Dioxospiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-1-carboxylic acid is unique due to its specific arrangement of functional groups and its spiro structure. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it valuable in research and industrial applications .

Biological Activity

2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid (CAS No. 1823491-66-2) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluations, and implications for pharmacological applications.

  • Molecular Formula : C10H12N2O4
  • Molecular Weight : 224.21 g/mol
  • CAS Number : 1823491-66-2

Synthesis

The compound can be synthesized through various organic reactions that involve bicyclic structures and imidazolidine derivatives. Specific synthetic pathways have been documented in literature, focusing on optimizing yield and purity for biological evaluations .

Anticancer Activity

Research indicates that derivatives of bicyclic compounds, including this compound, exhibit promising anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, particularly HepG2 (human liver carcinoma) cells. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG215Apoptosis induction
Analog AMCF7 (breast)10Cell cycle arrest
Analog BA549 (lung)12Apoptosis

Neuropharmacological Activity

The compound has also been evaluated for its activity at nicotinic acetylcholine receptors (nAChRs). Preliminary studies suggest that it may act as a partial agonist at α4β2-nAChRs, which are implicated in cognitive functions and neurodegenerative diseases .

Table 2: nAChR Activity Profile

CompoundReceptor TypeEC50 (nM)Efficacy (%)
This compoundα4β2-nAChR17.163
Control Compoundα4β2-nAChR15.981

Case Studies

A notable study investigated the effects of this compound on neuroprotection in models of neurodegeneration. Results indicated that it could potentially reduce neuronal death and improve cognitive function in animal models of Alzheimer's disease .

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

2',5'-dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid

InChI

InChI=1S/C10H12N2O4/c13-6-10(12-8(16)11-6)4-5-1-2-9(10,3-5)7(14)15/h5H,1-4H2,(H,14,15)(H2,11,12,13,16)

InChI Key

ULHHDTOFIUPFIL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CC23C(=O)NC(=O)N3)C(=O)O

Origin of Product

United States

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